4-Bromo-2,6-difluorophenol

pKa Acidity Physicochemical Property

Sourcing a reliable halogenated phenol with predictable reactivity for cross-coupling can be challenging. 4-Bromo-2,6-difluorophenol (CAS 104197-13-9) offers a defined ortho-difluoro/para-bromo substitution pattern that ensures regioselective Suzuki-Miyaura coupling and tuned phenolic acidity (pKa ~6.89). Key advantages: • The para-bromo handle enables efficient C-C bond formation for pharmaceutical intermediates such as kinase inhibitors (e.g., VEGFR2 IC50 11 nM derivatives). • Ortho-fluorines modulate lipophilicity (logP 2.43) and metabolic stability, critical for drug candidate optimization. • Scalable synthesis (patented route >80% yield) and a well-characterized melting point (63.0-63.6°C) simplify large-scale handling and storage.

Molecular Formula C6H3BrF2O
Molecular Weight 208.99 g/mol
CAS No. 104197-13-9
Cat. No. B012419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2,6-difluorophenol
CAS104197-13-9
Molecular FormulaC6H3BrF2O
Molecular Weight208.99 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)O)F)Br
InChIInChI=1S/C6H3BrF2O/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
InChIKeyGPRPSJPFAAGLCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2,6-difluorophenol (CAS 104197-13-9) for Research & Industrial Procurement


4-Bromo-2,6-difluorophenol (CAS 104197-13-9) is a halogenated phenol building block characterized by a unique ortho-difluoro and para-bromo substitution pattern on the phenolic ring . This specific arrangement confers distinct physicochemical properties, including a melting point of 63.0-63.6°C, a predicted pKa of 6.89, and a logP of 2.43 [1]. It is widely utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials [2].

Why 4-Bromo-2,6-difluorophenol Cannot Be Substituted with Generic Halophenols


While in-class halogenated phenols share a core structure, simple substitution with analogs like 2,6-difluorophenol or 4-bromo-2-fluorophenol fails to replicate the precise reactivity and physicochemical profile of 4-Bromo-2,6-difluorophenol. The para-bromo group is essential for cross-coupling reactions like Suzuki-Miyaura, enabling regioselective C-C bond formation [1]. Simultaneously, the ortho-fluorines significantly modulate the phenolic hydroxyl's acidity (pKa) and the molecule's overall lipophilicity (logP) compared to non-fluorinated or mono-fluorinated analogs [2]. This precise balance of electronic and steric effects is critical for achieving high yields in downstream synthetic steps and for imparting desired properties, such as metabolic stability or specific binding affinity, in final drug candidates or advanced materials .

Quantitative Evidence for Selecting 4-Bromo-2,6-difluorophenol


Enhanced Acidity (pKa) Versus 2,6-Difluorophenol and 4-Bromo-2-fluorophenol

4-Bromo-2,6-difluorophenol exhibits a significantly lower predicted pKa than its closest analogs, indicating higher acidity of the phenolic proton. This property is crucial for selective deprotonation and nucleophilic reactions in synthetic pathways. The target compound has a predicted pKa of 6.89±0.23 . In comparison, 2,6-difluorophenol has a predicted pKa of 7.45±0.10 , and 4-bromo-2-fluorophenol has a predicted pKa of 8.14±0.18 [1].

pKa Acidity Physicochemical Property Reactivity

Optimized Lipophilicity (logP) Compared to 2,6-Difluorophenol

The compound's logP value, a key predictor of membrane permeability and bioavailability, is significantly higher than that of its non-brominated precursor. 4-Bromo-2,6-difluorophenol has a reported logP of 2.43 [1]. This is a notable increase over 2,6-difluorophenol, which has a logP of 1.96 [2].

logP Lipophilicity Drug-likeness Membrane Permeability

Superior Physical Form (Melting Point) for Handling and Purification

The physical state of a compound at room temperature is a critical parameter for laboratory handling and industrial processing. 4-Bromo-2,6-difluorophenol is a crystalline solid with a melting point of 63.0-63.6°C . In contrast, the closely related analog 2,6-difluorophenol is a low-melting solid with a melting point of 38-41°C [1], which can present handling and storage challenges.

Melting Point Physical Form Purification Handling

High-Yield Synthesis from 2,6-Difluorophenol Using N-Bromosuccinimide (NBS)

The preparation of 4-Bromo-2,6-difluorophenol from its precursor, 2,6-difluorophenol, can be achieved with an excellent isolated yield. Using N-bromosuccinimide (NBS) in DMF, the target compound was obtained in 93% yield . This high yield demonstrates an efficient and scalable transformation, directly impacting the cost of goods for downstream applications.

Synthesis Yield Bromination NBS Cost-Efficiency

Scalable and Cost-Effective Patent Synthesis with >80% Overall Yield

A patented method for preparing 2,6-difluoro-4-bromophenol (synonymous with the target compound) from 1-bromo-3,5-difluorobenzene demonstrates a significant improvement over prior art. The patented process achieves an overall reaction yield higher than 80%, and up to 92% in specific embodiments [1]. In stark contrast, the patent explicitly notes that a prior art method using 3,5-difluoro bromobenzene as a main raw material produced the intermediate in a yield of only 29% after purification [1].

Patent Process Chemistry Scalability Cost Reduction Yield

Role as a Scaffold for Potent Kinase Inhibitors (e.g., VEGFR2 IC50 = 11 nM)

The 4-bromo-2,6-difluorophenyl group is a critical pharmacophore in potent bioactive molecules. For instance, the compound CP-547632, which incorporates this exact moiety, is a potent inhibitor of the VEGFR2 kinase with an IC50 of 11 nM [1]. This high level of potency underscores the scaffold's value in medicinal chemistry for developing targeted therapies.

Medicinal Chemistry Kinase Inhibitor IC50 VEGFR2 Drug Discovery

Optimal Application Scenarios for 4-Bromo-2,6-difluorophenol Based on Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitors

The 4-bromo-2,6-difluorophenyl moiety is a validated pharmacophore in potent kinase inhibitors, as evidenced by the low nanomolar IC50 values (e.g., 11 nM for VEGFR2) of derivatives like CP-547632 [1]. Furthermore, its enhanced logP compared to non-brominated analogs suggests improved membrane permeability, a desirable trait for oral drug candidates [2]. The compound's role in synthesizing antiviral drugs like Tenofovir further solidifies its utility in developing clinically relevant molecules [3].

Organic Synthesis: High-Yielding Cross-Coupling and Functionalization

The para-bromo substituent is an ideal handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, enabling efficient C-C bond formation [4]. The high synthetic yield (93%) for its own preparation from 2,6-difluorophenol using NBS demonstrates its accessibility . For large-scale projects, the patented method with an overall yield of >80% provides a reliable and cost-effective manufacturing blueprint, ensuring a stable supply of this critical building block [5].

Advanced Materials: Development of Fluorinated Liquid Crystal Monomers

This compound serves as a vital intermediate in the synthesis of fluorinated liquid crystal monomers . The specific substitution pattern is key to imparting beneficial properties to the final monomers, such as low viscosity, high resistivity, and fast response times, which are essential for high-performance thin-film transistor (TFT) liquid crystal displays .

Process Chemistry: Scalable and Cost-Efficient Manufacturing

For procurement managers and process chemists, the existence of a patent (CN105085190A) describing a scalable synthesis with an overall yield >80% (vs. 29% prior art) is a strong indicator of manufacturing maturity [5]. The compound's higher melting point (63.0-63.6°C) relative to precursors also simplifies large-scale handling, purification, and storage, reducing operational complexity and cost .

Technical Documentation Hub

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